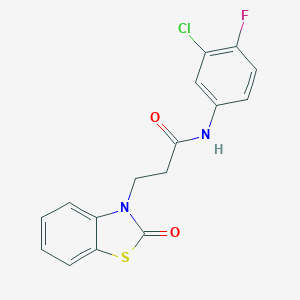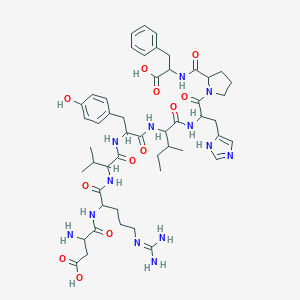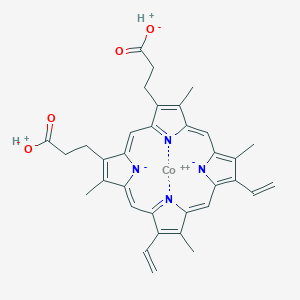![molecular formula C19H14N4OS B228032 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
生化学的および生理学的効果
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential in various scientific research applications. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential for further development.
将来の方向性
There are several future directions for the research on 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further study its mechanism of action, which will lead to a better understanding of its potential in various scientific research applications. Another future direction is to study its potential in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research can be done to optimize its synthesis method and improve its yields.
Conclusion:
In conclusion, 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been achieved using various methods, and its mechanism of action and physiological effects have been studied extensively. However, further research is needed to fully understand its potential in various scientific research applications and optimize its synthesis method.
合成法
The synthesis of 3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods is the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylamine in the presence of triethylamine and acetonitrile. This reaction leads to the formation of the desired compound in good yields. Other methods include the reaction of 2-methyl-3-furyl isothiocyanate with 1-naphthylmethylhydrazine, or the reaction of 2-methyl-3-furyl isocyanate with 1-naphthylmethylthiosemicarbazide.
科学的研究の応用
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant anticancer activity, and it has been studied as a potential chemotherapeutic agent. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
製品名 |
3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C19H14N4OS |
分子量 |
346.4 g/mol |
IUPAC名 |
3-(2-methylfuran-3-yl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS/c1-12-15(9-10-24-12)18-20-21-19-23(18)22-17(25-19)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3 |
InChIキー |
VGPRMUKLECRJES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
